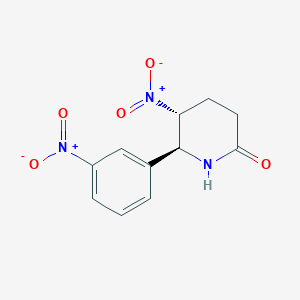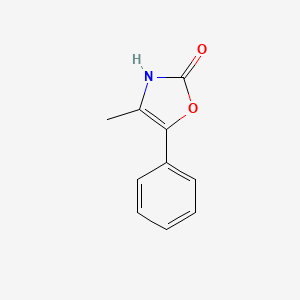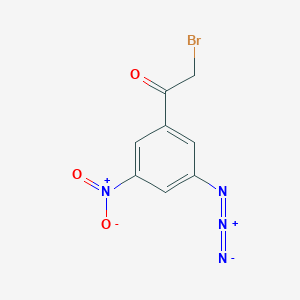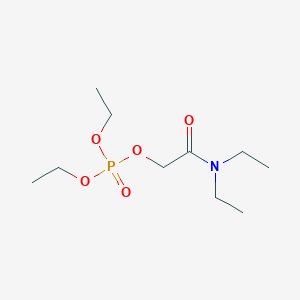![molecular formula C16H17N3O8 B14584691 2'-O-[(2-Nitrophenyl)methyl]uridine CAS No. 61081-73-0](/img/structure/B14584691.png)
2'-O-[(2-Nitrophenyl)methyl]uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-[(2-Nitrophenyl)methyl]uridine is a modified nucleoside that has garnered interest in the field of RNA research. This compound is characterized by the presence of a 2-nitrophenylmethyl group attached to the 2’-hydroxyl group of uridine. Such modifications are often employed to study RNA structure, function, and interactions, as well as to develop therapeutic RNA molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[(2-Nitrophenyl)methyl]uridine typically involves the protection of the uridine molecule followed by the introduction of the 2-nitrophenylmethyl group. The process begins with the protection of the 5’- and 3’-hydroxyl groups of uridine using suitable protecting groups such as dimethoxytrityl (DMT) or tert-butyldimethylsilyl (TBDMS). The 2’-hydroxyl group is then selectively deprotected and reacted with 2-nitrobenzyl chloride in the presence of a base like triethylamine to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 2’-O-[(2-Nitrophenyl)methyl]uridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as column chromatography or recrystallization to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
2’-O-[(2-Nitrophenyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.
Reduction: Formation of 2’-O-[(2-Aminophenyl)methyl]uridine.
Substitution: Introduction of various functional groups at the 2’-position.
科学的研究の応用
2’-O-[(2-Nitrophenyl)methyl]uridine has several applications in scientific research:
Chemistry: Used as a probe to study RNA structure and dynamics.
Biology: Employed in the investigation of RNA-protein interactions and RNA folding.
Medicine: Potential use in the development of therapeutic RNA molecules, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Utilized in the synthesis of modified RNA for various biotechnological applications.
作用機序
The mechanism by which 2’-O-[(2-Nitrophenyl)methyl]uridine exerts its effects involves the modification of RNA structure and function. The 2-nitrophenylmethyl group can influence the stability and conformation of RNA molecules, thereby affecting their interactions with proteins and other nucleic acids. This modification can also alter the chemical reactivity of the RNA, making it a valuable tool for studying RNA-mediated processes .
類似化合物との比較
Similar Compounds
2’-O-Methyluridine: A similar compound where the 2’-hydroxyl group is methylated instead of being modified with a nitrophenylmethyl group.
2’-Fluoro-2’-deoxyuridine: Another modified nucleoside with a fluorine atom at the 2’-position.
Uniqueness
2’-O-[(2-Nitrophenyl)methyl]uridine is unique due to the presence of the 2-nitrophenylmethyl group, which provides distinct chemical and biological properties. This modification allows for specific interactions and reactions that are not possible with other similar compounds, making it a valuable tool in RNA research and therapeutic development .
特性
CAS番号 |
61081-73-0 |
|---|---|
分子式 |
C16H17N3O8 |
分子量 |
379.32 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2-nitrophenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O8/c20-7-11-13(22)14(15(27-11)18-6-5-12(21)17-16(18)23)26-8-9-3-1-2-4-10(9)19(24)25/h1-6,11,13-15,20,22H,7-8H2,(H,17,21,23)/t11-,13-,14-,15-/m1/s1 |
InChIキー |
KXMBXQOWPZOFQL-NMFUWQPSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)

![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)




![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)


![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)


